molecular formula C5H3FIN B064536 5-Fluoro-2-iodopyridine CAS No. 159870-80-1

5-Fluoro-2-iodopyridine

Cat. No.: B064536
CAS No.: 159870-80-1
M. Wt: 222.99 g/mol
InChI Key: SKKQNFJMWPLVDB-UHFFFAOYSA-N
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Description

5-Fluoro-2-iodopyridine: is an organic compound with the molecular formula C5H3FIN. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are replaced by iodine and fluorine atoms, respectively.

Scientific Research Applications

Chemistry: 5-Fluoro-2-iodopyridine is used as a building block in organic synthesis. Its ability to undergo various substitution and coupling reactions makes it valuable for constructing complex molecules in medicinal chemistry and materials science .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives have shown promise in the development of anti-cancer, anti-inflammatory, and antimicrobial agents .

Industry: In the agrochemical industry, it is used to synthesize herbicides and insecticides. Its unique chemical properties enhance the efficacy and selectivity of these agrochemicals .

Safety and Hazards

5-Fluoro-2-iodopyridine is considered hazardous. It is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation and an allergic skin reaction . It should be handled with appropriate personal protective equipment and stored in a well-ventilated place .

Future Directions

In recent research, 2-fluoro-5-iodopyridine was used as an electrolyte additive in lithium metal batteries. It was found to not only protect the negative electrode effectively by forming a stable SEI but also convert dead lithium into active lithium . This suggests potential future applications of 5-Fluoro-2-iodopyridine in the field of energy storage.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Fluoro-2-iodopyridine is typically synthesized by the halogenation of 2-fluoropyridine. One common method involves the reaction of 2-fluoropyridine with iodine monochloride (ICl) in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the 2-position .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of exposure to hazardous chemicals .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-iodopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Reduced pyridine derivatives.

    Coupling Products: Biaryl or alkyne-substituted pyridines

Comparison with Similar Compounds

  • 2-Fluoro-5-bromopyridine
  • 2-Fluoro-5-chloropyridine
  • 2-Fluoro-5-methylpyridine

Comparison: 5-Fluoro-2-iodopyridine is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. Compared to its brominated and chlorinated analogs, the iodine atom in this compound makes it more reactive in substitution and coupling reactions. This reactivity is advantageous in synthetic applications where selective functionalization is required .

Properties

IUPAC Name

5-fluoro-2-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FIN/c6-4-1-2-5(7)8-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKQNFJMWPLVDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628606
Record name 5-Fluoro-2-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159870-80-1
Record name 5-Fluoro-2-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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